molecular formula C₂₅H₂₂O₉ B1141346 rel-trans-Silandrin(Mixture of Diastereomers) CAS No. 148812-29-7

rel-trans-Silandrin(Mixture of Diastereomers)

Cat. No.: B1141346
CAS No.: 148812-29-7
M. Wt: 466.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-trans-Silandrin (Mixture of Diastereomers): is a compound with the molecular formula C₂₅H₂₂O₉ and a molecular weight of 466.44 It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-trans-Silandrin involves the use of specific reagents and conditions to achieve the desired diastereomeric mixture. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of rel-trans-Silandrin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: rel-trans-Silandrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the stereochemistry of the compound and the reagents used .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

rel-trans-Silandrin has a wide range of scientific research applications, including but not limited to:

    Chemistry: Used as a reference standard in analytical chemistry and for studying stereochemistry.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly liver disorders.

    Industry: Utilized in the development of pharmaceuticals and dietary supplements.

Mechanism of Action

The mechanism of action of rel-trans-Silandrin involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

rel-trans-Silandrin can be compared with other similar compounds, such as:

Uniqueness: rel-trans-Silandrin is unique due to its specific diastereomeric composition, which may result in distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

CAS No.

148812-29-7

Molecular Formula

C₂₅H₂₂O₉

Molecular Weight

466.44

Synonyms

trans-(2R)-rel-2-[(2S,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.